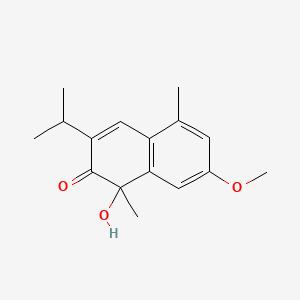
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is an organic compound belonging to the naphthalene family Compounds in this family are known for their aromatic properties and are often used in various chemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a naphthalene derivative.
Functional Group Introduction: Through a series of reactions such as Friedel-Crafts alkylation, methylation, and hydroxylation, the desired functional groups are introduced.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2-methoxy-3-methyl-naphthalene: Shares similar functional groups but differs in the position and number of substituents.
7-Methoxy-1,5-dimethyl-naphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3-methoxy-naphthalene: Similar structure but with different substitution patterns.
Uniqueness
1-Hydroxy-7-methoxy-1,5-dimethyl-3-(propan-2-yl)naphthalen-2(1h)-one is unique due to its specific combination of functional groups and their positions on the naphthalene ring
Propriétés
Numéro CAS |
60135-23-1 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
1-hydroxy-7-methoxy-1,5-dimethyl-3-propan-2-ylnaphthalen-2-one |
InChI |
InChI=1S/C16H20O3/c1-9(2)12-8-13-10(3)6-11(19-5)7-14(13)16(4,18)15(12)17/h6-9,18H,1-5H3 |
Clé InChI |
VRNXLEKTTQUBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=C(C(=O)C2(C)O)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


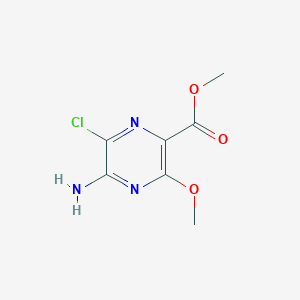
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

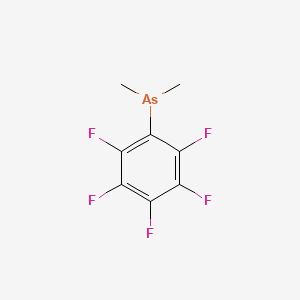

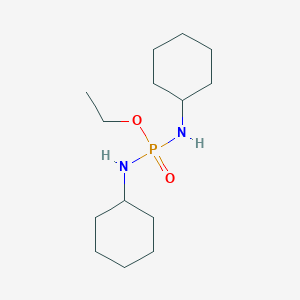
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
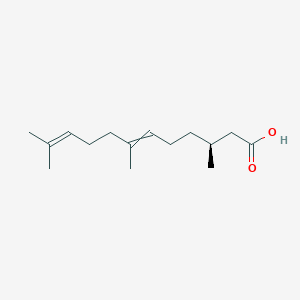

![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
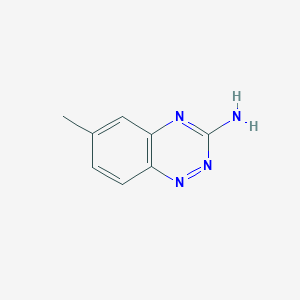
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
